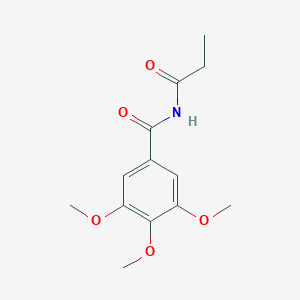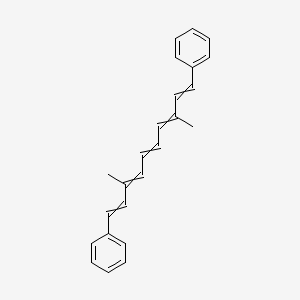
1,1'-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a deca-pentaene chain with two benzene rings attached at either end
Vorbereitungsmethoden
The synthesis of 1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene typically involves a multi-step process. The synthetic route often starts with the preparation of the deca-pentaene chain, followed by the attachment of the benzene rings. Common reagents used in the synthesis include alkenes and aromatic compounds, with reaction conditions often involving catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, with reagents such as halogens or nitrating agents leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a model compound for studying conjugated systems and their reactivity.
Biology: Research into its potential biological activity, including its interactions with biological molecules, is ongoing.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene exerts its effects involves its interaction with molecular targets through its conjugated system. The compound can participate in various chemical reactions due to the presence of multiple double bonds, which can interact with other molecules and influence their reactivity. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene include other conjugated systems with benzene rings, such as:
- 1,1’-(3,7-Dimethylocta-1,3,5,7-tetraene-1,8-diyl)dibenzene
- 1,1’-(3,9-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene
These compounds share similar structural features but differ in the length and substitution pattern of the conjugated chain. The uniqueness of 1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene lies in its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
1884-48-6 |
|---|---|
Molekularformel |
C24H24 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(3,8-dimethyl-10-phenyldeca-1,3,5,7,9-pentaenyl)benzene |
InChI |
InChI=1S/C24H24/c1-21(17-19-23-13-5-3-6-14-23)11-9-10-12-22(2)18-20-24-15-7-4-8-16-24/h3-20H,1-2H3 |
InChI-Schlüssel |
WJXBDHOLDQPWIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=CC=C(C)C=CC1=CC=CC=C1)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


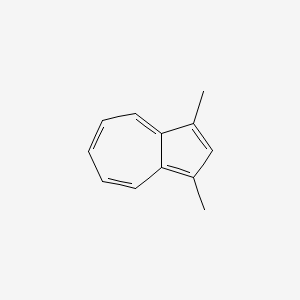
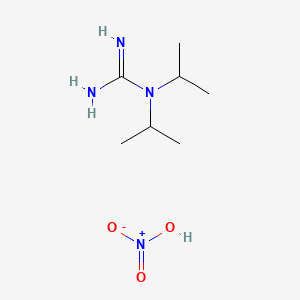

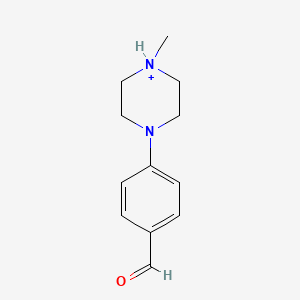
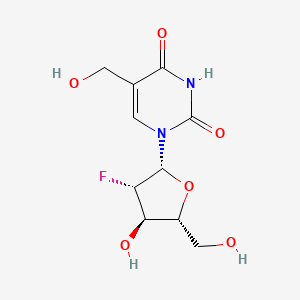
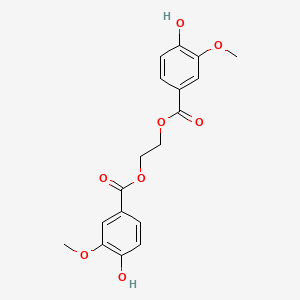

![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
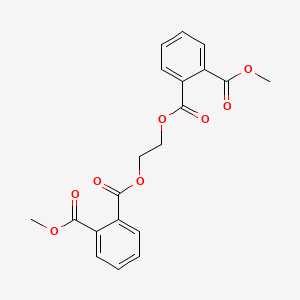
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)

